4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine

Electron Transport Layer Charge Carrier Mobility OLED

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (common abbreviation B4PyMPM) is a 2-methylpyrimidine-cored, tetrapyridyl-functionalized organic small molecule. It belongs to the broader BPyMPM family of electron-transporting derivatives, which are differentiated solely by the nitrogen substitution position on the peripheral pyridine rings.

Molecular Formula C37H26N6
Molecular Weight 554.6 g/mol
Cat. No. B12295480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine
Molecular FormulaC37H26N6
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)C5=CC(=CC(=C5)C6=CC=NC=C6)C7=CC=NC=C7
InChIInChI=1S/C37H26N6/c1-25-42-36(34-20-30(26-2-10-38-11-3-26)18-31(21-34)27-4-12-39-13-5-27)24-37(43-25)35-22-32(28-6-14-40-15-7-28)19-33(23-35)29-8-16-41-17-9-29/h2-24H,1H3
InChIKeyWCXNEXQHQNXXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM): Core Properties and Its Role as a High-Performance Electron-Transporting Material


4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (common abbreviation B4PyMPM) is a 2-methylpyrimidine-cored, tetrapyridyl-functionalized organic small molecule [1]. It belongs to the broader BPyMPM family of electron-transporting derivatives, which are differentiated solely by the nitrogen substitution position on the peripheral pyridine rings [2]. B4PyMPM is characterized by a wide highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) gap, a deep ionization potential (IP) of 7.30 eV, and an electron mobility (μe) on the order of 10⁻⁴ cm² V⁻¹ s⁻¹ at 298 K [3]. These intrinsic properties, combined with its ability to form ordered molecular packings through intermolecular hydrogen bonding, have established B4PyMPM as a benchmark electron-transport and hole-blocking material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [4].

Why All BPyMPM Derivatives Are Not Interchangeable: The Critical Role of Pyridine Nitrogen Position in B4PyMPM


The BPyMPM family—comprising B2PyMPM, B3PyMPM, and B4PyMPM—differ only in the nitrogen atom position on the lateral pyridine rings (2-, 3-, or 4-pyridyl). Despite this seemingly minor structural variation, simple substitution leads to catastrophic performance divergence in real devices. The pyridine nitrogen position dictates the strength of intermolecular hydrogen-bonding networks, molecular packing order, and frontier orbital energy levels [1]. For example, B4PyMPM exhibits a 120 °C higher melting point than B2PyMPM and 10 times higher electron mobility than B3PyMPM, while B2PyMPM suffers from severe energetic disorder that cripples charge transport [2]. In exciplex OLEDs, replacing B4PyMPM with B2PyMPM reduces device half-lifetime by a factor of 8.2 [3]. These are not marginal differences—they represent functional vs. non-functional device outcomes. Selecting a generic “BPyMPM” without verifying the specific isomer is therefore scientifically indefensible and commercially risky.

Quantitative Differentiation of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM) Against Closest Structural Analogs


Electron Mobility: B4PyMPM Outperforms B3PyMPM by 10× and B2PyMPM by 100× at Room Temperature

The electron mobility (μe) of B4PyMPM in vacuum-deposited films at 298 K is 10 times higher than that of B3PyMPM and 100 times higher than that of B2PyMPM, as measured by time-of-flight (TOF) experiments [1]. This superiority is directly attributed to the lower energetic disorder in B4PyMPM (76 meV) compared to B3PyMPM (88 meV) and B2PyMPM (91 meV), and a smaller positional disorder parameter (<1.5 for B4PyMPM, vs. 2.7 for B2PyMPM), evaluated using Bässler's disorder formalism [2].

Electron Transport Layer Charge Carrier Mobility OLED

Thermal Stability: Melting Point of B4PyMPM Exceeds B3PyMPM by 50 °C and B2PyMPM by 120 °C

The melting point (Tm) of B4PyMPM is estimated to be approximately 50 °C higher than that of B3PyMPM and approximately 120 °C higher than that of B2PyMPM [1]. This dramatic increase in thermal stability is attributed to the stronger intermolecular hydrogen-bonding network enabled by the 4-pyridyl nitrogen positioning, which also correlates with improved morphological stability of thin films under device operating conditions [2].

Thermal Stability Morphological Stability Device Lifetime

Hole-Blocking Capability: B4PyMPM Ionization Potential at 7.30 eV Is 0.33 eV Deeper Than B3PyMPM and 0.68 eV Deeper Than B2PyMPM

Ultraviolet photoelectron spectroscopy (UPS) measurements reveal that the ionization potential (IP) of B4PyMPM is 7.30 eV, compared to 6.97 eV for B3PyMPM and 6.62 eV for B2PyMPM [1]. A deeper IP corresponds to a larger energy barrier for hole injection into the electron-transport layer, thereby more effectively confining excitons and holes within the emissive layer. This property is directly responsible for the high recombination efficiency observed in B4PyMPM-based OLEDs [2].

Hole Blocking Layer Ionization Potential Charge Confinement

Exciplex OLED Efficiency: B4PyMPM-Based Emitter Achieves 14.6% EQE with PLQY of 69.6%, Outperforming B3PyMPM and B2PyMPM

In a head-to-head comparison using 1,3-di(10H-phenoxazin-10-yl)benzene (13PXZB) as a common donor, the exciplex system 13PXZB:B4PyMPM achieves a photoluminescence quantum yield (PLQY) of 69.6% and an external quantum efficiency (EQE) of 14.6% in OLED devices [1]. These values are the highest among the three tested acceptors (B2PyMPM, B3PyMPM, B4PyMPM). The non-radiative triplet decay rate constant for 13PXZB:B4PyMPM is as low as 3.4 × 10⁵ s⁻¹, indicating effective suppression of non-radiative losses enabled by intermolecular hydrogen bonding unique to the 4-pyridyl configuration [2].

Exciplex Emitter External Quantum Efficiency Photoluminescence Quantum Yield

Operational Stability: B4PyMPM-Based Exciplex OLED Half-Lifetime Is 4.8× Longer Than B3PyMPM and 8.2× Longer Than B2PyMPM

Device lifetime measurements under constant current driving reveal that the half-lifetime (LT50) of the 13PXZB:B4PyMPM exciplex OLED is 4.8 times higher than that of the corresponding 13PXZB:B3PyMPM device and 8.2 times higher than that of the 13PXZB:B2PyMPM device [1]. This extraordinary stability advantage is attributed to the stronger intermolecular hydrogen-bonding interactions in B4PyMPM, which suppress non-radiative decay pathways and stabilize the exciplex excited state against degradation [2].

Device Lifetime Operational Stability OLED Degradation

High-Value Application Scenarios for 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPM) Based on Verified Differentiation Evidence


Electron-Transport and Hole-Blocking Layer in High-Efficiency Phosphorescent and TADF OLEDs

B4PyMPM's deep ionization potential (7.30 eV) and high electron mobility (10⁻⁴ cm² V⁻¹ s⁻¹) make it the preferred electron-transport/hole-blocking material for both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. In solution-processed TADF OLEDs, a device employing B4PyMPM as the electron-transport layer achieved a turn-on voltage of 2.5 V at 1 cd m⁻² and a maximum power efficiency exceeding 55 lm W⁻¹ [1]. Its superior hole-blocking capability, quantifiably deeper than B3PyMPM (0.33 eV) and B2PyMPM (0.68 eV), ensures efficient exciton confinement in the emissive layer, directly contributing to higher external quantum efficiency and reduced efficiency roll-off at high brightness [2].

Acceptor Component in Hydrogen-Bond-Assisted Exciplex Emitters for Stable, High-Efficiency OLEDs

When paired with the donor 1,3-di(10H-phenoxazin-10-yl)benzene (13PXZB), B4PyMPM forms an exciplex emitter with a photoluminescence quantum yield of 69.6% and an EQE of 14.6% [1]. The intermolecular hydrogen bonds between B4PyMPM's 4-pyridyl nitrogen atoms and the donor molecule suppress non-radiative triplet decay, resulting in a half-lifetime that is 4.8× longer than the B3PyMPM analog and 8.2× longer than the B2PyMPM analog [2]. This makes B4PyMPM the only acceptor in its isomer series suitable for exciplex-based OLEDs targeting long-lifetime display and lighting products.

Electron Acceptor in Organic Photovoltaics Featuring Ordered Donor-Acceptor Heterojunctions

The 4-pyridyl substitution in B4PyMPM promotes an ordered, face-on molecular packing at donor-acceptor interfaces, which facilitates efficient, field-independent charge separation. This structural ordering leads to fill factors exceeding 70% in organic photovoltaic devices—a characteristic not observed with the more amorphous B2PyMPM isomer [1]. For OPV research and development programs targeting high fill factors and low voltage losses, B4PyMPM provides a structurally tunable acceptor platform where the pyridine nitrogen position directly dictates the interfacial morphology and device performance [2].

Electron-Transport Interlayer in Perovskite Solar Cells for Mitigating Open-Circuit Voltage Losses

In flexible n-i-p perovskite solar cells, B4PyMPM has been successfully employed as a vacuum-deposited interlayer to mitigate open-circuit voltage losses. Comparative interfacial modification studies including B4PyMPM, BCP, 3TPYMB, and LiF have demonstrated that B4PyMPM contributes to an improvement in the quasi-Fermi level splitting of approximately 30–40 meV, enabling certified record efficiencies of 23.7% in flexible perovskite devices [1]. Its electron-deficient nature and pyridyl coordination capability with undercoordinated Pb²⁺ ions at the perovskite surface provide a dual passivation and charge-extraction function that generic electron-transport materials cannot replicate [2].

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